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molecular formula C14H11FN2 B8754481 5-fluoro-3-(pyridin-4-ylmethyl)-1H-indole CAS No. 147595-44-6

5-fluoro-3-(pyridin-4-ylmethyl)-1H-indole

Cat. No. B8754481
M. Wt: 226.25 g/mol
InChI Key: NRPFMXYBERWMAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06613781B2

Procedure details

A suspension of (5-fluoro-1H-indol-3-yl)-pyridin-4-yl-methanol (3.36 g, 13.9 mmol) in methylene chloride is treated with triethylsilane (2.48 ml, 15.5 mmol) followed by trifluoroacetic acid (11.9 ml, 155 mmol) at room temperature, stirred overnight and concentrated in vacuo. The resultant residue is treated with saturated Na2CO3 to pH>9 and extracted with methylene chloride. The combined extracts are washed sequentially with water and brine, dried over Na2SO4 and concentrated in vacuo. This residue is purified by flash chromatography (silica gel, CH2Cl2/MeOH: 95/5) to give the title product as a white solid, 2.5 g (80%) mp 141-142° C. (lit. mp 149° C., Malleron et al, J. Med. Chem. 1993, 36, 1194).
Name
(5-fluoro-1H-indol-3-yl)-pyridin-4-yl-methanol
Quantity
3.36 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.48 mL
Type
reactant
Reaction Step Two
Quantity
11.9 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH:11]([C:13]1[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=1)O.C([SiH](CC)CC)C.FC(F)(F)C(O)=O>C(Cl)Cl>[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH2:11][C:13]1[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
(5-fluoro-1H-indol-3-yl)-pyridin-4-yl-methanol
Quantity
3.36 g
Type
reactant
Smiles
FC=1C=C2C(=CNC2=CC1)C(O)C1=CC=NC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.48 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Step Three
Name
Quantity
11.9 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The resultant residue is treated with saturated Na2CO3 to pH>9
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
The combined extracts are washed sequentially with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
This residue is purified by flash chromatography (silica gel, CH2Cl2/MeOH: 95/5)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC=1C=C2C(=CNC2=CC1)CC1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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